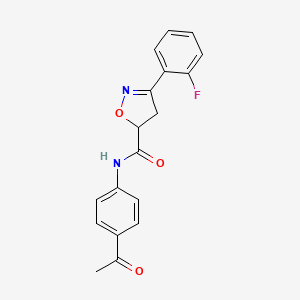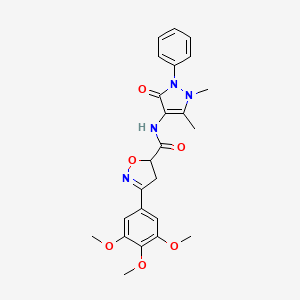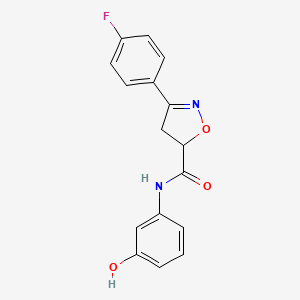![molecular formula C25H18FN3O3 B11426395 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B11426395.png)
3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of heterocyclic rings, combining a pyrazoloquinoline core with a dioxinopyrazole moiety. Its chemical formula is C22H15FNO3 , and its molecular weight is approximately 367.36 g/mol . The compound’s IUPAC name is quite a mouthful: 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline .
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve intricate steps, including cyclization reactions and functional group manipulations. Researchers have explored various strategies, but a detailed step-by-step synthesis would be too extensive for this article.
Industrial Production: While no specific industrial-scale production method is widely documented, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity:
- Oxidation : The compound can undergo oxidation reactions, potentially leading to the formation of various oxygenated derivatives.
- Reduction : Reduction processes may yield reduced forms of the compound.
- Substitution : Substituent modifications are possible, affecting the phenyl and pyrazole rings.
- Oxidation : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under suitable conditions.
- Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution : Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium methoxide).
Major Products: The specific products depend on the reaction conditions, but hydroxylation, methylation, and halogenation are common transformations.
Scientific Research Applications
Chemistry:
- Medicinal Chemistry : Researchers explore its potential as a scaffold for drug development due to its unique structure.
- Organic Synthesis : The compound serves as a challenging target for synthetic chemists.
- Biological Activity : Investigations into its biological effects, such as enzyme inhibition or receptor binding.
- Drug Discovery : Screening for potential therapeutic applications.
- Materials Science : Potential use in organic electronics or optoelectronic devices.
Mechanism of Action
The compound’s precise mechanism of action remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While this compound is relatively unique, similar heterocyclic structures include:
- Pyrazoloquinolines : Explore related compounds with similar fused ring systems.
- Dioxinopyrazoles : Investigate other dioxinopyrazole derivatives.
Properties
Molecular Formula |
C25H18FN3O3 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
14-(4-fluorophenyl)-12-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
InChI |
InChI=1S/C25H18FN3O3/c1-30-18-8-6-17(7-9-18)29-25-19-12-22-23(32-11-10-31-22)13-21(19)27-14-20(25)24(28-29)15-2-4-16(26)5-3-15/h2-9,12-14H,10-11H2,1H3 |
InChI Key |
JPSPSWCKGMCQKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B11426315.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11426322.png)
![1-(2,5-dimethoxyphenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B11426329.png)


![N-(2-chlorobenzyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide](/img/structure/B11426362.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11426368.png)


![8-(2-methoxynaphthalen-1-yl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11426376.png)
![(2E)-6-(4-fluorobenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11426380.png)
![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11426381.png)
![N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide](/img/structure/B11426387.png)
![(2E)-2-(3,4-dimethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11426397.png)
